N'-[(1Z)-1-(4-bromophenyl)ethylidene]thiophene-2-carbohydrazide
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Overview
Description
N’-[(1Z)-1-(4-bromophenyl)ethylidene]thiophene-2-carbohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a thiophene ring and a bromophenyl group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(4-bromophenyl)ethylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between 4-bromoacetophenone and thiophene-2-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for N’-[(1Z)-1-(4-bromophenyl)ethylidene]thiophene-2-carbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(4-bromophenyl)ethylidene]thiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation reagents like bromine (Br₂) and chlorination agents like thionyl chloride (SOCl₂) are employed.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring and the bromophenyl group.
Substitution: Various substituted derivatives with altered chemical and physical properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(4-bromophenyl)ethylidene]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound’s hydrazone group can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. Additionally, the bromophenyl and thiophene groups contribute to the compound’s ability to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z)-1-(4-bromophenyl)ethylidene]-2,4-dimethoxybenzohydrazide
- N’-[(1Z)-1-(4-bromophenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide
- N’-[(1Z)-1-(4-bromophenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(1Z)-1-(4-bromophenyl)ethylidene]thiophene-2-carbohydrazide stands out due to its unique combination of a thiophene ring and a bromophenyl group. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research.
Properties
Molecular Formula |
C13H11BrN2OS |
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Molecular Weight |
323.21 g/mol |
IUPAC Name |
N-[(Z)-1-(4-bromophenyl)ethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H11BrN2OS/c1-9(10-4-6-11(14)7-5-10)15-16-13(17)12-3-2-8-18-12/h2-8H,1H3,(H,16,17)/b15-9- |
InChI Key |
BXAAJAFTEHABIV-DHDCSXOGSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CS1)/C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CS1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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